2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid
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Description
2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid is a useful research compound. Its molecular formula is C27H35N5O5 and its molecular weight is 509.607. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which are structurally similar to this compound, have been known to exhibit a broad range of biological activities . They have been used as antihistaminic agents, analgesics, and antivirals among others .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some benzimidazole derivatives inhibit enzymes, while others interact with receptors or other cellular components .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its target .
Result of Action
Benzimidazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its target .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N,N-diethylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2H2O4/c1-3-29(4-2)25(31)20-28-16-14-27(15-17-28)19-24-26-22-12-8-9-13-23(22)30(24)18-21-10-6-5-7-11-21;3-1(4)2(5)6/h5-13H,3-4,14-20H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTRPZPMAZLSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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